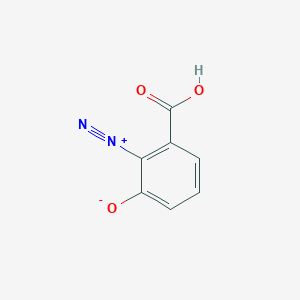
3-Carboxy-2-diazoniophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carboxy-2-diazoniophenolate is an organic compound that features a carboxyl group and a diazonium group attached to a phenolate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-2-diazoniophenolate typically involves the diazotization of 3-aminophenol followed by carboxylation. The process can be summarized as follows:
Diazotization: 3-Aminophenol is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Carboxylation: The diazonium salt is then reacted with carbon dioxide under basic conditions to introduce the carboxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Carboxy-2-diazoniophenolate undergoes various types of chemical reactions, including:
Oxidation: The phenolate ring can be oxidized to form quinones.
Reduction: The diazonium group can be reduced to form an amine.
Substitution: The diazonium group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenolates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Carboxy-2-diazoniophenolate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive diazonium group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Wirkmechanismus
The mechanism of action of 3-Carboxy-2-diazoniophenolate involves the reactivity of its diazonium group. The diazonium group can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The carboxyl group enhances the compound’s solubility and reactivity, allowing it to interact with various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Carboxy-2-aminophenol: Similar structure but lacks the diazonium group.
2-Carboxy-3-diazoniophenolate: Isomer with the carboxyl and diazonium groups in different positions.
4-Carboxy-2-diazoniophenolate: Another isomer with the carboxyl group in the para position relative to the diazonium group.
Uniqueness
3-Carboxy-2-diazoniophenolate is unique due to the specific positioning of the carboxyl and diazonium groups, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications.
Eigenschaften
CAS-Nummer |
105918-54-5 |
|---|---|
Molekularformel |
C7H4N2O3 |
Molekulargewicht |
164.12 g/mol |
IUPAC-Name |
3-carboxy-2-diazoniophenolate |
InChI |
InChI=1S/C7H4N2O3/c8-9-6-4(7(11)12)2-1-3-5(6)10/h1-3H,(H-,10,11,12) |
InChI-Schlüssel |
NYQVGAYYWXHPED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[O-])[N+]#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


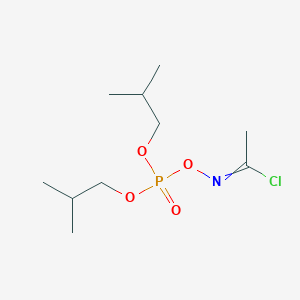
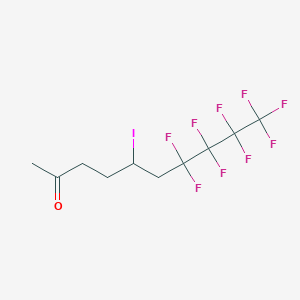
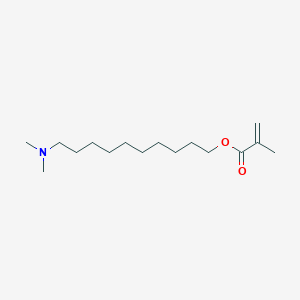

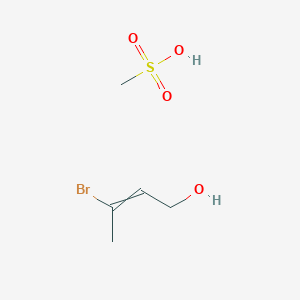


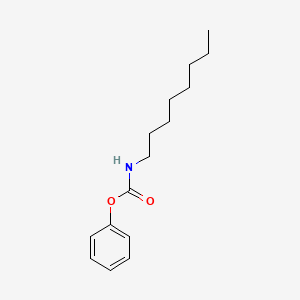
![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
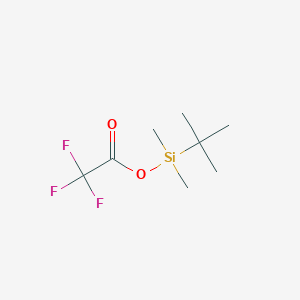
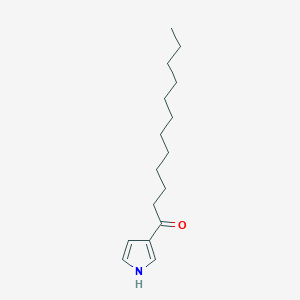
![6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan](/img/structure/B14326376.png)

